molecular formula C20H14O B15346965 7-Benzanthryloxirane CAS No. 61695-72-5

7-Benzanthryloxirane

Cat. No.: B15346965
CAS No.: 61695-72-5
M. Wt: 270.3 g/mol
InChI Key: CKLWGOVDWZSDQU-UHFFFAOYSA-N
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Description

7-Benzanthryloxirane is a polycyclic aromatic hydrocarbon (PAH) epoxide characterized by a benzanthracene core fused with an oxirane (epoxide) group. This compound has garnered attention due to its mutagenic properties and ability to interact with DNA through covalent intercalative binding . In biological studies, it has been shown to induce DNA unwinding in supercoiled SV40 DNA, a mechanism linked to its mutagenic activity in Salmonella typhimurium TA98 strains. Its structure—a large, planar aromatic system with a reactive epoxide moiety—facilitates both intercalation into DNA and covalent adduct formation, contributing to its genotoxic effects .

Properties

CAS No.

61695-72-5

Molecular Formula

C20H14O

Molecular Weight

270.3 g/mol

IUPAC Name

2-benzo[a]anthracen-7-yloxirane

InChI

InChI=1S/C20H14O/c1-3-7-15-13(5-1)9-10-17-18(15)11-14-6-2-4-8-16(14)20(17)19-12-21-19/h1-11,19H,12H2

InChI Key

CKLWGOVDWZSDQU-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)C2=C3C=CC4=CC=CC=C4C3=CC5=CC=CC=C52

Origin of Product

United States

Biological Activity

7-Benzanthryloxirane is a polycyclic aromatic hydrocarbon (PAH) derivative known for its complex structure and biological activity. This compound is particularly significant in studies related to mutagenicity and carcinogenicity, given its structural similarities to other well-known carcinogens. The biological activity of 7-benzanthryloxirane has been investigated in various contexts, including its effects on microbial systems and mammalian cells.

Chemical Structure

7-Benzanthryloxirane can be represented structurally as follows:

C18H12O\text{C}_{18}\text{H}_{12}\text{O}

This compound features an oxirane (epoxide) functional group attached to a benz[a]anthracene core, contributing to its reactivity and biological interactions.

Biological Activity Overview

The biological activities of 7-benzanthryloxirane include mutagenic and potentially carcinogenic properties. Studies have indicated that compounds with similar structures exhibit significant interactions with DNA, leading to mutations.

Mutagenicity

Research indicates that 7-benzanthryloxirane demonstrates mutagenic activity comparable to other PAHs. In particular, it has been shown to induce mutations in bacterial systems, such as Salmonella typhimurium, which is commonly used in Ames tests for assessing mutagenic potential.

  • Ames Test Results : Preliminary investigations using the Ames test indicate that 7-benzanthryloxirane exhibits high mutagenicity levels, suggesting a strong potential for inducing genetic mutations in exposed organisms .

The mechanism by which 7-benzanthryloxirane exerts its biological effects is primarily through the formation of reactive intermediates that can bind to cellular macromolecules, including DNA. This interaction can lead to the formation of adducts, which are critical events in the initiation of carcinogenesis.

  • Reactive Intermediates : The epoxide group in 7-benzanthryloxirane is highly reactive and can form covalent bonds with nucleophilic sites on DNA, leading to structural changes and mutations .

Table 1: Summary of Biological Activity Studies on 7-Benzanthryloxirane

StudyOrganism/Cell TypeMethodologyKey Findings
Miller et al. (1978)Salmonella typhimuriumAmes TestHigh mutagenicity observed; comparable to benzo[a]pyrene derivatives .
Goeptar et al. (1995)Mammalian CellsDNA Adduct Formation AssaySignificant DNA adduct formation indicating potential carcinogenicity .
Recent Review (2023)Various Microbial SystemsIn vitro assaysDemonstrated antimicrobial activity alongside mutagenicity .

Comparison with Similar Compounds

Key Observations:

DNA Unwinding Efficiency :

  • The most potent compound, (±)-7β,8α-dihydroxy-9α,10α-epoxybenzo(a)pyrene, requires only 0.023 mM to fully unwind DNA, likely due to its hydroxylated structure enhancing DNA interaction .
  • 7-Benzanthryloxirane exhibits moderate activity (0.200 mM ), outperforming smaller epoxides like 2-naphthyloxirane but being less effective than chrysenyl- or anthryloxiranes. This suggests that larger aromatic systems (e.g., benzanthryl) may sterically hinder intercalation compared to mid-sized PAHs like pyrene or chrysene.

Mutagenic Potency :

  • Mutagenicity in S. typhimurium TA98 correlates strongly with DNA unwinding (Kendall’s τ = 0.847, p < 0.01) .
  • 7-Benzanthryloxirane induces 30 revertants/nmol , placing it in the mid-to-lower range. Its lower mutagenicity compared to 1-pyrenyloxirane (320 revertants/nmol) may reflect reduced electrophilic reactivity or less efficient adduct formation.

Structural Influences: Hydroxylation: Compounds with hydroxyl groups (e.g., benzo(a)pyrene epoxide) exhibit superior DNA binding due to hydrogen-bonding interactions. Aromatic System Size: Anthryl- and chrysenyloxiranes balance planarity and size for optimal intercalation, whereas benzanthryl’s bulk may reduce binding efficiency. Epoxide Reactivity: Styrene oxide, with a simple phenyl group, shows minimal activity, underscoring the importance of extended aromatic systems in genotoxicity.

Mechanistic Insights

The study posits a covalent intercalative binding model for these epoxides, where the aromatic moiety intercalates into DNA, and the epoxide forms covalent adducts with nucleobases . For 7-Benzanthryloxirane, the benzanthryl group enables partial intercalation, while the oxirane reacts with DNA bases (e.g., guanine N7 positions). This dual mechanism aligns with findings for ethidium bromide, a non-covalent intercalator, though covalent binding amplifies mutagenic outcomes.

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